molecular formula C23H25N3O4S B3018585 1-(4-acetylpiperazin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone CAS No. 946358-69-6

1-(4-acetylpiperazin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone

Cat. No.: B3018585
CAS No.: 946358-69-6
M. Wt: 439.53
InChI Key: BRADFIFBECZLMY-UHFFFAOYSA-N
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Description

1-(4-Acetylpiperazin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone is a synthetic organic compound featuring a piperazine-acetyl core linked to a tosyl-substituted indole moiety via an ethanone bridge. Its molecular formula is C₂₄H₂₆N₄O₃S, with a molecular weight of 439.5 g/mol . This hybrid architecture positions it as a candidate for medicinal chemistry applications, particularly in targeting serotonin receptors (e.g., 5-HT₆) or enzymes requiring indole-based inhibitors .

Properties

IUPAC Name

1-(4-acetylpiperazin-1-yl)-2-[3-(4-methylphenyl)sulfonylindol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-17-7-9-19(10-8-17)31(29,30)22-15-26(21-6-4-3-5-20(21)22)16-23(28)25-13-11-24(12-14-25)18(2)27/h3-10,15H,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRADFIFBECZLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCN(CC4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-acetylpiperazin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone, identified by its CAS number 946358-69-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H25N3O4S, with a molecular weight of 439.5 g/mol. The compound features a piperazine moiety, which is commonly associated with various pharmacological effects.

Property Value
CAS Number946358-69-6
Molecular FormulaC23H25N3O4S
Molecular Weight439.5 g/mol
Purity≥95%

Anticancer Activity

Recent studies have indicated that compounds containing piperazine and indole structures exhibit anticancer properties. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The presence of the tosyl group enhances the lipophilicity, potentially improving cellular uptake and bioavailability.

Enzyme Inhibition

Research has demonstrated that piperazine derivatives can act as inhibitors of human acetylcholinesterase (AChE). This inhibition is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. Virtual screening methods have suggested that similar compounds exhibit binding affinity at both the peripheral anionic site and catalytic sites of AChE, indicating their potential as therapeutic agents in neuroprotection.

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Preliminary assays have indicated that derivatives with similar functional groups possess moderate antibacterial and antifungal properties. The mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic pathways.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several indole-piperazine derivatives, including compounds structurally related to this compound. These compounds were tested against human cancer cell lines (e.g., HeLa and MCF7). Results showed that certain derivatives led to a significant reduction in cell viability, with IC50 values in the low micromolar range, suggesting strong anticancer potential.

Case Study 2: Neuroprotective Effects

A separate investigation focused on the neuroprotective effects of piperazine derivatives against AChE. The study utilized molecular docking simulations alongside in vitro assays to evaluate binding affinities and enzyme inhibition rates. Results indicated that certain derivatives effectively inhibited AChE activity by over 60%, supporting their development as potential treatments for Alzheimer's disease.

Scientific Research Applications

Medicinal Chemistry

1-(4-acetylpiperazin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone is primarily investigated for its potential as a lead compound in drug discovery. The structural components of the compound suggest potential interactions with various biological targets:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures may exhibit antimicrobial properties. The piperazine and indole moieties are known for their bioactivity, making this compound a candidate for further exploration in antimicrobial drug development .
  • Anticancer Properties : Research has suggested that indole derivatives can influence cancer cell proliferation and apoptosis. The incorporation of the tosyl group may enhance the compound's ability to interact with cancer-related targets .

Neuropharmacology

The compound's structure indicates potential activity as a modulator of neurotransmitter systems. Specifically, it may affect norepinephrine and serotonin pathways, which are crucial for treating conditions like depression and anxiety:

  • Monoamine Reuptake Inhibition : Similar compounds have shown promise as inhibitors of monoamine reuptake, potentially providing therapeutic effects for mood disorders .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions (e.g., oxidation, reduction, substitution) allows chemists to modify its structure to enhance desired properties or biological activity:

  • Synthesis Routes : The synthesis typically involves forming the indole moiety through Fischer indole synthesis or other methods, introducing the tosyl group via tosyl chloride reactions, and coupling with piperazine derivatives using coupling reagents like EDCI or DCC .

Case Study 1: Antimicrobial Activity

A study published in the Medicinal Chemistry Communications journal explored various indole derivatives for their antimicrobial efficacy. Compounds similar to this compound were tested against several bacterial strains. Results indicated significant activity against Gram-positive bacteria, suggesting that this class of compounds could be developed into effective antimicrobial agents .

Case Study 2: Neuropharmacological Effects

Research focusing on piperazine derivatives has demonstrated their potential as serotonin receptor modulators. In vitro assays showed that compounds related to this compound could inhibit serotonin reuptake effectively, indicating a possible application in treating depression and anxiety disorders .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference
1-(4-Acetylpiperazin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone Piperazine-acetyl + 3-tosylindole Tosyl (SO₂C₆H₄CH₃), acetylpiperazine 439.5 Not explicitly reported (potential 5-HT₆ antagonism)
2-(4-(Pyridyl-2-yl)piperazin-1-yl)-1-(1-tosyl-1H-indol-3-yl)ethanone (3a) Piperazine + 3-tosylindole Pyridyl-piperazine, tosylindole ~450 (estimated) 5-HT₆ receptor antagonism
2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone (13a–g) Piperazine-allyl + tetrazole Allylpiperazine, aryl-tetrazole 312–380 Antimicrobial activity (e.g., against E. coli, S. aureus)
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone Indole-thioether Nitroindole, nitrothiophenyl ~357 Antimalarial (pIC₅₀ = 8.21 vs. chloroquine pIC₅₀ = 7.55)
2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone Piperazine-benzhydryl + methylindole Benzhydrylpiperazine, methylindole ~425 Not explicitly reported (structural similarity to CNS-targeting agents)

Structural and Functional Differences

Piperazine Modifications :

  • The acetyl group in the target compound enhances hydrophilicity compared to allylpiperazine derivatives (e.g., 13a–g), which may improve blood-brain barrier penetration .
  • Benzhydrylpiperazine analogues (e.g., ) exhibit bulkier substituents, likely reducing solubility but increasing receptor-binding affinity through hydrophobic interactions.

Indole vs. Tetrazole :

  • Replacement of the indole moiety with a tetrazole ring (e.g., 13a–g) shifts activity toward antimicrobial targets, possibly due to tetrazole’s hydrogen-bonding capacity and metabolic stability .

Sulfonamide vs. Thioether Groups :

  • The tosyl group (SO₂C₆H₄CH₃) in the target compound contrasts with thioether-linked nitro groups in antimalarial analogues (e.g., ). Tosyl groups are often used to modulate pharmacokinetics, while thioethers may enhance redox activity.

Physicochemical Properties

  • Thermal Stability : Tetrazole derivatives (13a–g) show melting points of 120–160°C, while indole-based compounds typically melt at 150–200°C .

Q & A

Basic: What spectroscopic and crystallographic methods are essential for confirming the molecular structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical for identifying proton environments and carbon frameworks. For example, the acetylpiperazine moiety can be confirmed via characteristic methyl proton signals (~2.1 ppm) and carbonyl carbons (~170 ppm). The tosyl group’s sulfonyl and aromatic protons are identifiable in distinct regions (7–8 ppm for aromatic protons) .
  • X-ray Crystallography: Single-crystal X-ray diffraction provides absolute stereochemical confirmation. Refinement using programs like SHELXL ensures high precision (R-factor <0.05) .

Table 1: Key X-ray Crystallography Parameters (Hypothetical Data)

ParameterValue/DescriptionSource
Crystal SystemMonoclinicAnalogy to
Space GroupP21/cAnalogy to
Resolution0.84 ÅHigh-res studies
R-factor0.035

Basic: Which synthetic strategies are employed to construct the acetylpiperazine and tosyl indole moieties?

Answer:

  • Stepwise Coupling: React 4-acetylpiperazine with a pre-tosylated indole-ethanone intermediate. Tosyl protection stabilizes the indole nitrogen during synthesis .
  • Protection-Deprotection: Use tert-butoxycarbonyl (Boc) groups for amine protection in piperazine to avoid side reactions. Deprotect under acidic conditions (e.g., HCl/dioxane) .

Advanced: How can researchers optimize reaction conditions to improve the yield of the final coupling step?

Answer:

  • Catalyst Screening: Palladium-based catalysts (e.g., Pd(PPh3)4) may enhance coupling efficiency.
  • Solvent and Temperature: Polar aprotic solvents (DMF, DMSO) at 80–100°C improve solubility and reactivity.
  • High-Throughput Experimentation (HTE): Test 50–100 conditions in parallel to identify optimal stoichiometry and catalysts .

Table 2: Hypothetical Reaction Optimization (Inspired by )

ConditionYield (%)Notes
DMF, 80°C, Pd(PPh3)465Baseline
DMSO, 100°C, CuI72Improved solubility
THF, 60°C, No catalyst12Inefficient coupling

Advanced: What methodologies resolve discrepancies between experimental NMR and computational predictions?

Answer:

  • Dynamic Effects: Variable-temperature NMR detects conformational exchange (e.g., piperazine ring puckering) causing signal splitting.
  • Density Functional Theory (DFT): Compare calculated shifts (with solvent models like PCM) to experimental data. Discrepancies >1 ppm suggest missing stereoelectronic effects .
  • Validation via Crystallography: Cross-check with X-ray-derived bond lengths and angles .

Basic: What in vitro assays are suitable for preliminary biological activity evaluation?

Answer:

  • Enzyme Inhibition Assays: Screen against kinases or G-protein-coupled receptors (GPCRs) due to structural similarity to indole-based inhibitors .
  • Cytotoxicity Testing: Use MTT assays on cancer cell lines (e.g., HeLa) to assess therapeutic potential.

Advanced: How to design a study elucidating the compound’s mechanism of action and off-target effects?

Answer:

  • Structural Biology: Co-crystallize the compound with target proteins (e.g., S1P lyase) to identify binding motifs .
  • Proteomic Profiling: Use affinity pulldown-MS to detect off-target interactions.
  • siRNA Knockdowns: Confirm target relevance by observing phenotype rescue upon gene silencing .

Table 3: Experimental Design for Mechanism Elucidation

MethodApplicationKey Outcome
X-ray Co-crystallizationBinding site mappingAtomic-level interaction
Thermal Shift AssayTarget engagementΔTm >2°C indicates binding
RNA InterferenceTarget validationPhenotype correlation

Advanced: How to address low solubility in biological assays?

Answer:

  • Derivatization: Introduce polar groups (e.g., hydroxyls) to the acetylpiperazine or tosyl moieties.
  • Co-solvents: Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

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